
(R)-2-(Cyclohexylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Cyclohexylamino)propanoic acid is a chiral amino acid derivative characterized by the presence of a cyclohexyl group attached to the amino nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a protected form of alanine. One common method is the reductive amination of pyruvic acid with cyclohexylamine, followed by deprotection and purification steps. The reaction conditions often include the use of reducing agents like sodium cyanoborohydride and solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of ®-2-(Cyclohexylamino)propanoic acid may involve more scalable processes, such as continuous flow synthesis or biocatalytic methods. These approaches aim to enhance yield, purity, and cost-effectiveness. For example, immobilized enzymes or microbial fermentation could be employed to achieve efficient and selective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
®-2-(Cyclohexylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of the interaction. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Cyclohexylamino)propanoic acid: The enantiomer of the compound, with different stereochemistry.
Cyclohexylalanine: A similar amino acid derivative with a cyclohexyl group.
Cyclohexylglycine: Another related compound with a cyclohexyl group attached to glycine.
Uniqueness
®-2-(Cyclohexylamino)propanoic acid is unique due to its specific chiral configuration and the presence of the cyclohexyl group, which can impart distinct chemical and biological properties. Its applications in asymmetric synthesis and potential therapeutic effects highlight its significance compared to similar compounds.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(2R)-2-(cyclohexylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
BVAUMRCGVHUWOZ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC1CCCCC1 |
SMILES canónico |
CC(C(=O)O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


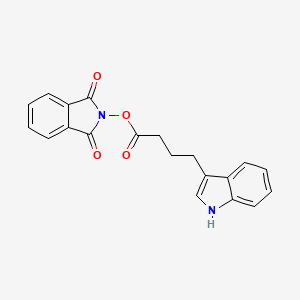
![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
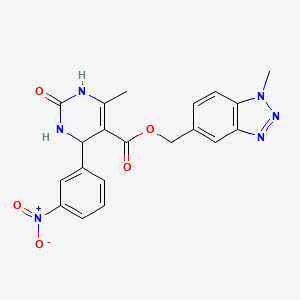
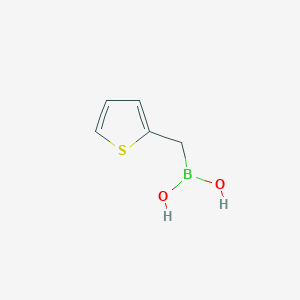
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
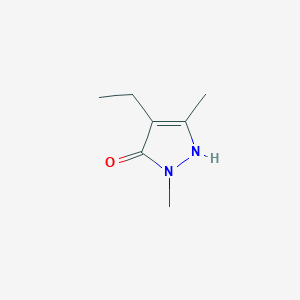
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
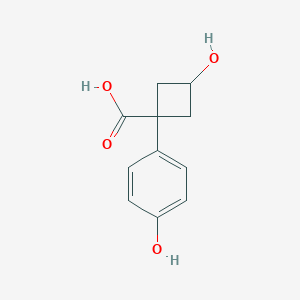
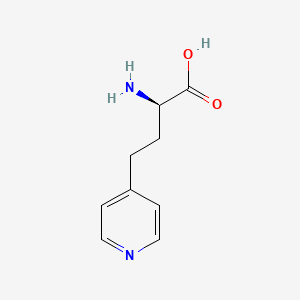

![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)

